1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be achieved through various methods. One common approach involves the etherification reaction of cyclohexanone with tert-butyl alcohol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propionate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be compared with similar compounds such as:
- cis-β-terpinyl acetate
- trans-β-terpinyl acetate
- cis-terpenyl acetate
- p-Menth-8-en-1-ol, acetate
- β-Terpinyl acetate
- 4-Isopropenyl-1-methylcyclohexyl acetate
- β-Terpineol, acetate
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific propionate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
97552-70-0 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
VKAQISLIVOJGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Origin of Product |
United States |
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